2,4-Dibromo-6-nitroaniline
Overview
Description
2,4-Dibromo-6-nitroaniline is an organic compound with the molecular formula C6H4Br2N2O2. It is a derivative of aniline, where two bromine atoms and one nitro group are substituted at the 2, 4, and 6 positions, respectively. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical and industrial applications.
Scientific Research Applications
2,4-Dibromo-6-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
2,4-Dibromo-6-nitroaniline is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromo-6-nitroaniline can be synthesized through a multi-step process involving the bromination and nitration of aniline derivatives. One common method involves the bromination of 4-nitroaniline using bromide-bromate salts in an aqueous acidic medium. The reaction is typically carried out at ambient conditions, and the product is purified through filtration and washing with water .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and nitric acid as reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration, and reaction time. The final product is usually obtained through crystallization and drying processes .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like sulfuric acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sulfuric acid, platinum electrode.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Benzoquinone derivatives.
Reduction: 2,4-Diamino-6-nitroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it can modulate various biochemical processes .
Comparison with Similar Compounds
2,4-Dibromo-6-nitroaniline can be compared with other similar compounds such as:
- 2,6-Dibromo-4-nitroaniline
- 2,4-Dichloro-6-nitroaniline
- 2,6-Diiodo-4-nitroaniline
Uniqueness:
- Bromine Substitution: The presence of bromine atoms at the 2 and 4 positions makes this compound unique in its reactivity and potential applications compared to its chloro and iodo analogs .
- Nitro Group Position: The nitro group at the 6 position influences the compound’s electronic properties and reactivity, distinguishing it from other nitroaniline derivatives .
Properties
IUPAC Name |
2,4-dibromo-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTUHOVIVLDLLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231970 | |
Record name | Benzenamine, 2,4-dibromo-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-23-6 | |
Record name | Benzenamine, 2,4-dibromo-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 827-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,4-dibromo-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromo-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 2,4-dibromo-6-nitroaniline in a highly acidic solution when an electrical potential is applied?
A1: Research using a platinum electrode has shown that this compound undergoes a complex electrochemical oxidation process in aqueous sulfuric acid solutions, particularly at high acid concentrations (above 9.0 mol dm-3) []. This process is influenced by the protonation state of the molecule, which changes depending on the acid concentration.
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